molecular formula C10H20N2O B13473445 (3R,4R)-4-(4-methylpiperidin-1-yl)pyrrolidin-3-ol

(3R,4R)-4-(4-methylpiperidin-1-yl)pyrrolidin-3-ol

Cat. No.: B13473445
M. Wt: 184.28 g/mol
InChI Key: XMWNNWUOGTYCSF-NXEZZACHSA-N
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Description

“rac-(3R,4R)-4-(4-methylpiperidin-1-yl)pyrrolidin-3-ol” is a chiral compound with potential applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis. The compound features a pyrrolidine ring substituted with a piperidine moiety, making it an interesting subject for research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “rac-(3R,4R)-4-(4-methylpiperidin-1-yl)pyrrolidin-3-ol” typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution or other suitable reactions.

    Chiral Resolution: The racemic mixture can be resolved into its enantiomers using chiral chromatography or other resolution techniques.

Industrial Production Methods

Industrial production methods may involve optimizing the synthetic routes for large-scale production, including the use of continuous flow reactors, high-throughput screening for reaction conditions, and cost-effective purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs, such as secondary amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the piperidine or pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce secondary amines.

Scientific Research Applications

Chemistry

In chemistry, “rac-(3R,4R)-4-(4-methylpiperidin-1-yl)pyrrolidin-3-ol” can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, the compound may serve as a ligand for studying receptor interactions or as a tool for investigating enzyme mechanisms.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties, such as acting as an agonist or antagonist for specific receptors.

Industry

In the industrial sector, the compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of “rac-(3R,4R)-4-(4-methylpiperidin-1-yl)pyrrolidin-3-ol” would depend on its specific interactions with molecular targets. These could include binding to receptors, inhibiting enzymes, or modulating signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylpiperidin-1-yl)pyrrolidine: Lacks the hydroxyl group present in the target compound.

    3-Hydroxy-4-(4-methylpiperidin-1-yl)pyrrolidine: Similar structure but different stereochemistry.

Uniqueness

The unique combination of the pyrrolidine and piperidine rings, along with the specific stereochemistry, distinguishes “rac-(3R,4R)-4-(4-methylpiperidin-1-yl)pyrrolidin-3-ol” from other similar compounds. This uniqueness may confer specific biological activities or chemical reactivity.

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

(3R,4R)-4-(4-methylpiperidin-1-yl)pyrrolidin-3-ol

InChI

InChI=1S/C10H20N2O/c1-8-2-4-12(5-3-8)9-6-11-7-10(9)13/h8-11,13H,2-7H2,1H3/t9-,10-/m1/s1

InChI Key

XMWNNWUOGTYCSF-NXEZZACHSA-N

Isomeric SMILES

CC1CCN(CC1)[C@@H]2CNC[C@H]2O

Canonical SMILES

CC1CCN(CC1)C2CNCC2O

Origin of Product

United States

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